molecular formula C10H21FO B14272909 (5S)-5-fluorodecan-1-ol CAS No. 183232-20-4

(5S)-5-fluorodecan-1-ol

Katalognummer: B14272909
CAS-Nummer: 183232-20-4
Molekulargewicht: 176.27 g/mol
InChI-Schlüssel: COJAQGJDCCEUAV-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-5-Fluorodecan-1-ol is an organic compound characterized by the presence of a fluorine atom attached to the fifth carbon of a decanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-fluorodecan-1-ol typically involves the fluorination of decanol derivatives. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process often includes steps for purification and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: (5S)-5-Fluorodecan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium iodide (NaI) in acetone

Major Products:

    Oxidation: 5-Fluorodecanal, 5-Fluorodecanoic acid

    Reduction: Decane

    Substitution: 5-Iododecan-1-ol

Wissenschaftliche Forschungsanwendungen

(5S)-5-Fluorodecan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (5S)-5-fluorodecan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity, leading to unique biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    (5R)-5-Fluorodecan-1-ol: The enantiomer of (5S)-5-fluorodecan-1-ol with similar but distinct properties.

    5-Chlorodecan-1-ol: A chlorinated analog with different reactivity and applications.

    5-Bromodecan-1-ol: A brominated analog with unique chemical behavior.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The stereochemistry (5S) also plays a crucial role in its reactivity and interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

183232-20-4

Molekularformel

C10H21FO

Molekulargewicht

176.27 g/mol

IUPAC-Name

(5S)-5-fluorodecan-1-ol

InChI

InChI=1S/C10H21FO/c1-2-3-4-7-10(11)8-5-6-9-12/h10,12H,2-9H2,1H3/t10-/m0/s1

InChI-Schlüssel

COJAQGJDCCEUAV-JTQLQIEISA-N

Isomerische SMILES

CCCCC[C@@H](CCCCO)F

Kanonische SMILES

CCCCCC(CCCCO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.